molecular formula C26H25NO4 B12948462 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid

Cat. No.: B12948462
M. Wt: 415.5 g/mol
InChI Key: BOMGOVLIMBPPHJ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 2-methylbenzyl bromide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Deprotection: The major product is the free amino acid.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the benzyl group.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.

    Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Biological Studies: It is used in studies involving protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid involves the protection and deprotection of amino groups. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid: Similar structure but with a phenyl group instead of a methylbenzyl group.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid: Similar structure but with a 4-methylbenzyl group.

Uniqueness

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methylbenzyl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of peptides it can help synthesize.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(2-methylphenyl)propanoic acid

InChI

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(25(28)29)15-27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1

InChI Key

BOMGOVLIMBPPHJ-LJQANCHMSA-N

Isomeric SMILES

CC1=CC=CC=C1C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC1=CC=CC=C1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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